Ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Coordination Chemistry Metal Chelation Pyrimidine Derivatives

Researchers designing metalloenzyme probes face false positives when scaffolds inadvertently chelate essential metal cofactors. Ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 51172-70-4) eliminates this risk: the N1-methyl group prevents stable complex formation with Ni(II) and Eu(III), a binary functional switch from chelating orotic acid derivatives. • Non-chelating scaffold verified against Ni(II) and Eu(III) complexation assays • N1-methylation blocks competing nucleophilic site for regiospecific derivatization without protection/deprotection • Enhanced organic solubility vs. free acid for homogeneous non-aqueous reaction conditions Supplied with ≥95% purity; available from stock for immediate global dispatch.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
Cat. No. B13985404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C(=O)NC1=O)C
InChIInChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-10(2)8(13)9-6(5)11/h4H,3H2,1-2H3,(H,9,11,13)
InChIKeyWMTHBMNSLRPGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Ethyl 1-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate?


Ethyl 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 51172-70-4) is a 1-methyl substituted pyrimidine-5-carboxylate ester. It belongs to the class of orotic acid derivatives, which are characterized by a 2,4-dioxo-tetrahydropyrimidine core . The key structural features of this compound are the N1-methyl group and the ethyl ester at the 5-position. These modifications fundamentally alter its physicochemical and coordination chemistry profile compared to the parent orotic acid. Unlike orotic acid, which acts as a bidentate metal chelator, the 1-methyl substitution on this compound prevents its ability to form stable complexes with metal ions such as Ni(II) and Eu(III) [1]. This structural distinction is critical for applications where unwanted metal chelation must be avoided.

Why Ethyl 1-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Cannot Be Replaced by Orotic Acid Esters


The selection of a pyrimidine-5-carboxylate building block is not interchangeable. Even minor structural modifications, such as the presence or absence of an N1-methyl group, lead to a binary functional switch between a metal-chelating agent and a non-chelating analog. Orotic acid and its 3-methyl derivative form stable complexes with metal ions, whereas the 1-methyl substituted compound (and its esters) do not [1]. Substituting this compound with a generic ethyl orotate in a synthetic sequence can introduce unwanted metal scavenging, altering reaction outcomes and complicating purification. Furthermore, the solubility profile is significantly affected by the substitution pattern [2]. Using an analog without verifying these specific properties risks batch failure and costly rework in both research and process chemistry settings.

Quantitative Differentiation Data for Ethyl 1-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate


Metal Complexation: Binary Functional Switch vs. Orotic Acid

The target compound, as a 1-methyl substituted orotic acid derivative, does not form complexes with Ni(II) or Eu(III) ions, in direct contrast to orotic acid and 3-methylorotic acid, which do form such complexes [1]. This binary difference is critical for applications requiring an absence of metal-scavenging activity.

Coordination Chemistry Metal Chelation Pyrimidine Derivatives

Solubility Alteration: Impact of N-Methylation and Esterification

Systematic solubility studies on orotic acid derivatives demonstrate that methylation and esterification significantly modulate aqueous solubility [1]. While specific data for the free acid 1-methylorotic acid shows a water solubility of 20.42 g/L (20 °C) , the ethyl ester derivative is expected to have reduced aqueous solubility but increased lipophilicity, consistent with the behavior of the ethyl orotate series.

Physicochemical Properties Solubility Formulation Science

Structural Inertness at N1 Position: Advantage for Selective Derivatization

The N1-methyl group in the target compound blocks a primary reactive site on the pyrimidine ring . This contrasts with orotic acid and ethyl orotate, where the free N1-H can participate in unwanted alkylation, acylation, or metal coordination side reactions. This inherent 'protecting group' feature ensures regiospecific chemistry at the 5-carboxylate or other positions, as supported by the observation that 1-methylorotic acid derivatives do not form metal complexes [1].

Organic Synthesis Protecting Group Strategy Pyrimidine Chemistry

Optimal Use Cases for Ethyl 1-Methyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate


Metal-Sensitive Chemical Biology Probes

When designing chemical probes for metalloenzymes or cellular assays where metal chelation must be avoided, the non-chelating nature of this compound, as proven against Ni(II) and Eu(III) [1], makes it a superior scaffold. In contrast, orotic acid-based probes could sequester essential metal cofactors, leading to false-positive or cytotoxic results.

Regiospecific Heterocycle Synthesis

For multi-step organic syntheses requiring selective functionalization of a pyrimidine core, the N1-methyl group eliminates a key competing nucleophilic site . This allows chemists to achieve higher regiospecific yields without additional protection/deprotection steps, streamlining the synthesis of complex drug candidates.

Process Chemistry in Organic Solvent Systems

Based on the solubility trends of methyl-orotic acid esters [2], this compound is better suited than the free acid for reactions in non-aqueous media. Its enhanced organic solubility facilitates homogeneous reaction conditions, simplifies extraction workups, and can improve the scalability of processes that are incompatible with the high aqueous solubility of the parent acid.

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